molecular formula C6H6Br2N2O2S B184285 2-Amino-3,5-dibromobenzenesulfonamide CAS No. 59018-47-2

2-Amino-3,5-dibromobenzenesulfonamide

Cat. No.: B184285
CAS No.: 59018-47-2
M. Wt: 330 g/mol
InChI Key: DQNCVHIKQIPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromobenzenesulfonamide is an organic compound with the molecular formula C6H6Br2N2O2S It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromobenzenesulfonamide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for bromine addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromobenzenesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include nitro-substituted derivatives.

    Condensation: Products include Schiff bases and related compounds.

Scientific Research Applications

2-Amino-3,5-dibromobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromobenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The bromine atoms contribute to its reactivity and ability to undergo substitution reactions. These interactions can modulate biological pathways and result in various effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzaldehyde: Similar structure but with an aldehyde group instead of a sulfonamide group.

    2-Amino-3,5-dibromobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

    2-Amino-3,5-dibromobenzonitrile: Features a nitrile group instead of a sulfonamide group.

Uniqueness

2-Amino-3,5-dibromobenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonamide-based pharmaceuticals and other organic compounds.

Biological Activity

2-Amino-3,5-dibromobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₅Br₂N₃O₂S
  • Molecular Weight : 278.93 g/mol
  • Melting Point : 136-139 °C
  • Boiling Point : 319.9 °C at 760 mmHg
  • Density : 2.1 g/cm³

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Studies have indicated that related compounds exhibit potent inhibitory effects on IKK-alpha and IKK-beta kinases, which are crucial in inflammatory responses and cancer progression. Although specific data on this compound is limited, similar compounds have shown pIC(50) values indicating significant potency in cellular assays .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. In research involving metal complexes formed with the compound, it was found that these complexes exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
  • Sirtuin Inhibition : The compound is also being explored for its potential as a sirtuin inhibitor, which could have implications in aging and metabolic diseases. Docking studies suggest that it may effectively bind to the active sites of sirtuins, although further empirical validation is needed .

Antibacterial Activity

A study investigated the antibacterial efficacy of metal complexes derived from this compound against several bacterial strains. The results highlighted:

Bacterial StrainLigand 1 (mm)Ligand 2 (mm)Copper Complex (mm)Nickel Complex (mm)
Staphylococcus aureus10162018
Escherichia coli16141814
Pseudomonas aeruginosaNo activity122018

These findings indicate that the copper complex demonstrated superior antibacterial properties compared to the nickel complex and the ligands alone .

Synthesis and Biological Evaluation

Research has also focused on the synthesis of chiral ligands derived from this compound, exploring their coordination with metals like copper and nickel. These studies reveal that the resulting complexes possess enhanced biological activities compared to their non-complexed forms .

Properties

IUPAC Name

2-amino-3,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCVHIKQIPEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360882
Record name 2-amino-3,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59018-47-2
Record name 2-amino-3,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 2
2-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 4
2-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5-dibromobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.